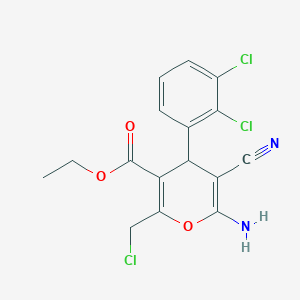
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,3-dichlorophenyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,3-dichlorophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, amino group, chloromethyl group, cyano group, and dichlorophenyl group
Méthodes De Préparation
The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,3-dichlorophenyl)-4H-pyran-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyran ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step typically involves the use of amination reactions.
Addition of the chloromethyl group: Chloromethylation reactions are employed to introduce this functional group.
Incorporation of the cyano group: This can be done through cyanation reactions.
Attachment of the dichlorophenyl group: This step involves the use of chlorination reactions to introduce the dichlorophenyl moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,3-dichlorophenyl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,3-dichlorophenyl)-4H-pyran-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,3-dichlorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and cyano group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,3-dichlorophenyl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate: This compound has a similar structure but lacks the pyran ring and cyano group.
Ethyl 2-(6-amino-2,3-dichlorobenzyl)glycine: This compound also has a similar structure but differs in the presence of the glycine moiety instead of the pyran ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyran ring, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H13Cl3N2O3 |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2,3-dichlorophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H13Cl3N2O3/c1-2-23-16(22)13-11(6-17)24-15(21)9(7-20)12(13)8-4-3-5-10(18)14(8)19/h3-5,12H,2,6,21H2,1H3 |
Clé InChI |
YXJZOUAFLMXTTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C#N)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15013659.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B15013660.png)
![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B15013663.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B15013669.png)
![2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15013682.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013688.png)
![(3Z)-3-[(3,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15013694.png)
![2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15013697.png)
![(4E)-2-(3,4-dimethylphenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013701.png)
![3-Bromo-5-chloro-2-hydroxybenzaldehyde {4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B15013712.png)

![2,2-Diphenyl-N-({N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15013737.png)
![N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B15013739.png)
![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15013756.png)
